3-Amino-5-(trifluoromethyl)picolinamide
Description
Properties
Molecular Formula |
C7H6F3N3O |
|---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)3-1-4(11)5(6(12)14)13-2-3/h1-2H,11H2,(H2,12,14) |
InChI Key |
QONUXPIZRCTRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related compounds, their molecular features, and applications:
Functional Group Influence on Properties
- Trifluoromethyl Group: Present in all listed compounds, this group improves resistance to oxidative degradation. However, its position (C3 vs. C5) affects steric interactions; for example, 5-Amino-3-(trifluoromethyl)picolinonitrile may exhibit different binding affinities compared to the parent compound.
- Nitrile vs. Amide/Imidamide: The cyano group in 573762-62-6 and 267875-30-9 increases electrophilicity, making these compounds more reactive in nucleophilic substitutions.
- Methoxy and Hydroxypropyl Modifications : The derivative 1334546-77-8 demonstrates how methoxy and hydroxypropyl groups improve solubility and bioavailability but introduce storage challenges (e.g., refrigeration requirements) .
Preparation Methods
Halogenation-Amination Strategy
A predominant method for synthesizing 3-amino-5-(trifluoromethyl)picolinamide involves sequential halogenation and amination of a pyridine backbone. The process begins with 3-nitro-5-(trifluoromethyl)picolinic acid, which undergoes bromination at position 6 using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at −20°C. Subsequent reduction of the nitro group with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst yields 3-amino-5-(trifluoromethyl)picolinic acid. Amidation is then achieved by activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonium hydroxide (NH₄OH) at 0–5°C.
Critical Optimization Parameters :
-
Temperature control during bromination (−20°C) minimizes side reactions.
-
Pd/C catalyst loading (5–10 wt%) balances reaction rate and cost.
Direct Coupling of Trifluoromethylpyridine Derivatives
An alternative route employs 3-amino-5-(trifluoromethyl)pyridine as the starting material. Functionalization of the pyridine ring at position 2 is accomplished via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol (t-BuOH) to introduce a carbamate group. Hydrolysis with hydrochloric acid (HCl) yields the corresponding amine, which is subsequently amidated with acetic anhydride ((Ac)₂O) in tetrahydrofuran (THF).
Advantages :
-
Avoids hazardous bromination steps.
-
Higher regioselectivity (>95%) due to steric effects from the trifluoromethyl group.
Advanced Intermediate-Based Syntheses
Methyl 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinate
A patent by US10633341B2 discloses an improved pathway using methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate as a key intermediate. This compound is synthesized via:
-
Methoxy Introduction : Reaction of 3-bromo-5-(trifluoromethyl)picolinic acid with methanol (MeOH) and sulfuric acid (H₂SO₄) under reflux.
-
Esterification : Treatment with thionyl chloride (SOCl₂) followed by methanol to form the methyl ester.
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Methoxylation | MeOH, H₂SO₄ | 65°C | 82 |
| Esterification | SOCl₂, MeOH | 0°C → RT | 91 |
Copper-Catalyzed Amination
The patent further details amination of the brominated intermediate using aqueous ammonia (NH₃) and a copper(I) iodide (CuI) catalyst. Under inert conditions (N₂ atmosphere) at 80–110°C, the bromide is displaced by an amino group with >90% conversion efficiency.
Mechanistic Insight :
CuI facilitates oxidative addition of the C–Br bond, followed by ammonia coordination and reductive elimination to form the C–N bond.
Protecting-Group-Free Approaches
One-Pot Synthesis via TMPMgCl·LiCl
To circumvent protecting group manipulations, a streamlined method employs 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride (TMPMgCl·LiCl) for direct carboxylation. Reacting 3-bromo-5-(trifluoromethyl)pyridine with TMPMgCl·LiCl in dimethyl sulfoxide (DMSO) at −20°C generates a magnesiated intermediate, which is quenched with carbon dioxide (CO₂) to form the carboxylic acid. Subsequent amidation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and Hunig’s base (N,N-diisopropylethylamine) yields the target compound in 76% overall yield.
Key Benefits :
Analytical and Purification Techniques
Chromatographic Separation
Purification is typically performed via flash chromatography using silica gel and ethyl acetate/hexane gradients. For example, the final amidation product is isolated with 98% purity using a Teledyne Isco CombiFlash Rf system with a RediSep Rf column.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH₂), 8.15 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (d, J = 2.4 Hz, 1H, pyridine-H).
-
HRMS (ESI+): m/z 230.0567 [M+H]⁺ (calc’d for C₇H₆F₃N₃O: 230.0562).
Scalability and Industrial Feasibility
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Amino-5-(trifluoromethyl)picolinamide?
Answer:
The synthesis typically involves functionalizing the pyridine ring at the 3- and 5-positions. A common approach is to start with a picolinic acid derivative, such as methyl 3-bromo-5-(trifluoromethyl)picolinate (GF08816), and perform nucleophilic substitution or coupling reactions to introduce the amino group . For example, brominated intermediates (e.g., 3-Bromo-5-(trifluoromethyl)picolinic acid) can undergo amidation under controlled conditions using ammonia or protected amines. Reaction optimization (e.g., temperature, solvent, catalysts like FeCl₃) is critical to achieving high yields (>97% purity) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (as in 3-Amino-5-(trifluoromethyl)benzyl picolinate) resolve substituent positions and confirm regioselectivity .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns (e.g., observed [M+H]⁺ = 254.0925 vs. calculated 254.0924) .
- UV/Vis : λmax values (e.g., 220–286 nm in 5-fluoro AMT) assist in tracking electronic transitions influenced by the trifluoromethyl group .
Advanced: How does the trifluoromethyl group modulate electronic properties and reactivity?
Answer:
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This increases electrophilicity at the 2- and 4-positions, facilitating nucleophilic attacks (e.g., amidation) . Computational studies (not directly cited but inferred from structural analogs) suggest enhanced binding to hydrophobic enzyme pockets due to lipophilicity (logP ~2.5–3.0) .
Advanced: How can researchers address contradictory bioactivity data in published studies?
Answer:
- Assay Standardization : Ensure consistent protocols (e.g., enzyme concentrations, buffer pH) across studies. Variability in IC₅₀ values may arise from differences in assay conditions .
- Purity Verification : Use HPLC (≥98% purity, as in 5-fluoro AMT) and NMR to rule out impurities affecting bioactivity .
- Structural Confirmation : Cross-validate with HRMS and crystallography (if available) to confirm the compound’s identity .
Methodological: What strategies optimize the introduction of the amino group in synthetic routes?
Answer:
- Catalytic Amination : Use FeCl₃ catalysis (as in picolinate-directed C–H amination) to regioselectively introduce -NH₂ at the 3-position .
- Protection/Deprotection : Employ Boc-protected amines to prevent side reactions during coupling steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
Advanced: Can computational modeling predict interactions with biological targets?
Answer:
Yes. Molecular docking studies (e.g., using AutoDock Vina) can model binding to enzymes like 5-HT receptors or cytochrome P450, leveraging the compound’s -CF₃ group for hydrophobic interactions . Density Functional Theory (DFT) calculations further elucidate electronic effects on binding affinity .
Methodological: How to address solubility challenges in biological assays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
- Derivatization : Convert the free acid to a methyl ester (e.g., methyl picolinate derivatives) for improved membrane permeability .
Advanced: How to analyze stability under varying pH and temperature?
Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- pH Profiling : Assess stability in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4 for PBS) .
Methodological: What purification techniques ensure high-purity samples?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
- Recrystallization : Ethanol/water mixtures yield crystalline products (≥97% purity) .
- QC Protocols : Validate purity via COA (Certificate of Analysis) with ≥98% purity thresholds .
Advanced: How to resolve discrepancies in reported IC₅₀ values?
Answer:
- Cross-Validate Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 3-Amino-5-(trifluoromethyl)benzoic acid) to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
